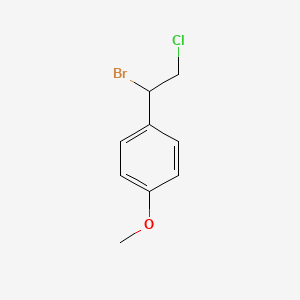![molecular formula C16H17NO4S B13365440 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a specialty chemical used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group through a methyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 4-methylbenzenesulfonamide using a suitable sulfonyl chloride. This intermediate is then reacted with 4-formylbenzoic acid under basic conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While the compound is primarily used in research, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors to improve yield and reduce reaction times, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoic acids or sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-({[(4-Methylphenyl)sulfonyl]amino}benzoic acid)
- **Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- **4-(Methylsulfonyl)benzoic acid
Uniqueness
4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in biochemical research and drug development .
Eigenschaften
Molekularformel |
C16H17NO4S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(20,21)17(2)11-13-5-7-14(8-6-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
RBODQTMGHBDEGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


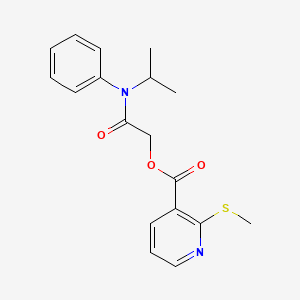
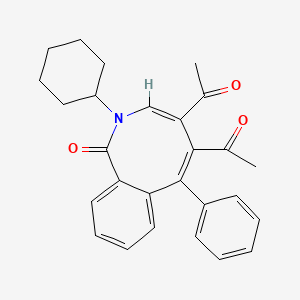
![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)

![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
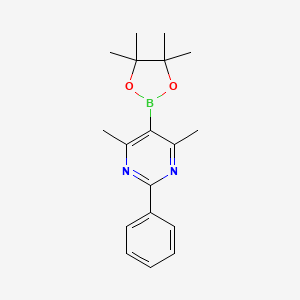
![1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365410.png)
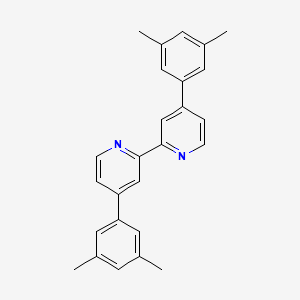
![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)
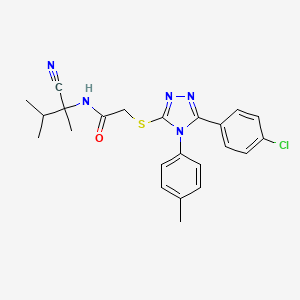
![(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13365424.png)
